4-(3-Hydroxyphenyl)thiophene-2-carbaldehyde
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Overview
Description
4-(3-Hydroxyphenyl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a hydroxyphenyl group and an aldehyde group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where thiophene is reacted with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group . Another approach includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-hydroxyphenyl is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors to ensure efficient heat and mass transfer. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: 4-(3-Hydroxyphenyl)thiophene-2-carboxylic acid.
Reduction: 4-(3-Hydroxyphenyl)thiophene-2-methanol.
Substitution: 4-(3-Alkoxyphenyl)thiophene-2-carbaldehyde.
Scientific Research Applications
4-(3-Hydroxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the hydroxyphenyl group, making it less versatile in terms of chemical reactivity.
4-(4-Hydroxyphenyl)thiophene-2-carbaldehyde: Similar structure but with the hydroxy group in a different position, which can affect its reactivity and biological activity.
Uniqueness
4-(3-Hydroxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both a hydroxyphenyl group and an aldehyde group on the thiophene ring. This combination allows for diverse chemical modifications and potential biological activities .
Properties
IUPAC Name |
4-(3-hydroxyphenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-6-11-5-9(7-14-11)8-2-1-3-10(13)4-8/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFLQRPECXTCOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CSC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683463 |
Source
|
Record name | 4-(3-Hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-01-3 |
Source
|
Record name | 4-(3-Hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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